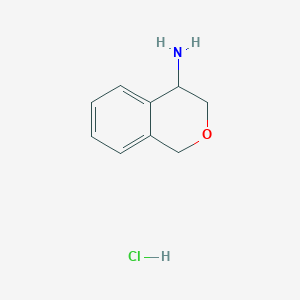

Isochroman-4-amine hydrochloride

Description

An Overview of Isochroman (B46142) Derivatives in Medicinal Chemistry

The isochroman framework is a privileged structural motif found in a variety of naturally occurring and synthetically produced bioactive compounds. nih.govresearchgate.net These derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable templates for drug design. researchgate.net

Natural sources, including plants, fungi, and bacteria, have yielded a diverse array of isochroman-containing molecules with significant biological properties. researchgate.net For instance, some isochroman natural products have been found in olive oil, various leaves, and fungi. researchgate.net The exploration of these natural products has been a pivotal driver in recognizing the therapeutic potential of the isochroman core.

Medicinal chemists have successfully synthesized a multitude of isochroman derivatives exhibiting a wide spectrum of therapeutic applications. These include agents targeting the central nervous system (CNS), as well as compounds with antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. researchgate.net The structural versatility of the isochroman ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.

Below is a table highlighting some bioactive isochroman natural products and their associated activities:

| Natural Product | Source | Noted Biological Activity |

| 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP) | Polyphenolic natural product | Moderate antihypertensive activity. nih.govnih.gov |

| 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (B1210730) (DHMI) | Penicillium coryphilum | Herbicidal, inhibits wheat coleoptile growth. google.com |

| Berkelic acid | Fungal metabolite | Potent inhibitor of HIV-1 integrase. researchgate.net |

| Mevashuntin | Fungal metabolite | HMG-CoA reductase inhibitor. researchgate.net |

Significance of the Isochroman-4-amine (B116595) Hydrochloride Moiety in Drug Discovery and Development

Within the broad family of isochromans, the Isochroman-4-amine hydrochloride moiety has emerged as a particularly important building block in the field of drug discovery. Its significance lies in its utility as a key intermediate and structural scaffold for the synthesis of more complex molecules with specific therapeutic actions.

The strategic placement of the amine group at the 4-position of the isochroman ring system provides a crucial handle for further chemical elaboration. This allows for the introduction of various functional groups and the construction of diverse molecular architectures, a fundamental aspect of creating libraries of compounds for screening and identifying new drug candidates. The hydrochloride salt form of this amine enhances its stability and solubility, which are desirable properties for pharmaceutical development.

Patents related to chemical synthesis and composition of matter often cite (R)-Isochroman-4-amine as a key component in the preparation of novel compounds for various therapeutic uses. chiralen.com For example, processes such as the reductive amination and resolution of isochroman-4-one (B1313559) are employed to produce chiral isochroman-4-amines, indicating their value in creating stereospecific drugs. chiralen.com The development of such synthetic routes underscores the demand for this specific moiety in research and development pipelines.

While much of the detailed research on proprietary drug candidates containing the this compound scaffold remains within the confines of industrial research, its presence in the patent literature points to its role in the development of new chemical entities aimed at a range of biological targets. The exploration of derivatives from the closely related isochroman-4-one further highlights the importance of substitution at the 4-position for achieving potent and selective biological activity, such as in the development of antihypertensive agents. nih.govnih.gov

Historical Context of Isochroman Chemistry and its Evolution in Academic Research

The journey of isochroman chemistry from a nascent field of study to a significant area of academic and industrial research has been marked by key discoveries and the continuous evolution of synthetic methodologies. Early investigations into isochroman and its derivatives were foundational, laying the groundwork for the complex synthetic strategies and therapeutic applications seen today.

Reports from as early as the mid-20th century detail systematic studies into the synthesis and reactions of isochroman itself. dtic.mil A 1977 final report on a project titled "Isochroman Chemistry" outlines the development of new synthetic methods and the preparation and characterization of numerous substituted isochromans. dtic.mil This early work was partly driven by the desire to create structural analogues of naturally occurring bioactive molecules, such as the antibiotic citrinin, which can be considered a substituted and oxidized isochroman. dtic.mil

The discovery of isochroman structures in natural products provided significant impetus for the field. For instance, the isolation of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman from the fungus Penicillium coryphilum in the late 20th century, and its subsequent identification as a herbicidal agent, highlighted the potential of this class of compounds in various applications. google.com The economic feasibility of utilizing such compounds often necessitates the development of efficient chemical syntheses, a challenge that has driven much of the research in this area. google.com

Over the decades, synthetic methods for preparing isochromans have become increasingly sophisticated. Early methods often involved multi-step processes. google.com However, the demand for greater efficiency and structural diversity has led to the development of novel and more direct synthetic routes. These include the oxa-Pictet-Spengler reaction, transition metal-catalyzed C-H activation, and various cycloaddition and cyclization strategies. nih.gov More recent innovations include the use of epoxides as aldehyde surrogates to construct the isochroman scaffold with greater scope and under milder conditions. nih.gov The development of enantioselective synthetic methods has also been a major focus, allowing for the preparation of specific stereoisomers, which is crucial for developing modern pharmaceuticals. rsc.org The use of isochromans in other industries, such as perfumery for their musk fragrances, has also contributed to the expansion of synthetic methodologies. google.com

This continuous evolution in synthetic chemistry has not only facilitated a deeper understanding of the structure-activity relationships of isochroman derivatives but has also solidified the role of the isochroman scaffold as a cornerstone in the design and synthesis of new functional molecules for a wide range of scientific and commercial purposes.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLECIOZWNPNKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933182 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-00-1, 1159599-95-7 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Isochroman 4 Amine Hydrochloride and Its Analogs

Enantioselective Synthesis of Isochroman-4-ol (B1508723) Precursors

The chirality of the final amine product often originates from the stereoselective synthesis of its precursor, isochroman-4-ol. Various methods have been developed to achieve high enantiomeric purity in this key intermediate.

Ruthenium-Mediated Isomerization/Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds, including those with five- to seven-membered rings. wikipedia.org Ruthenium-based catalysts, such as the Grubbs catalysts, are frequently employed for these transformations due to their tolerance of various functional groups. organic-chemistry.org In the context of isochroman (B46142) synthesis, RCM can be utilized to construct the heterocyclic ring system. researchgate.net However, a common challenge with ruthenium catalysts is the potential for unwanted isomerization of the newly formed double bond, which is often attributed to the formation of ruthenium hydride side products. wikipedia.org Strategies to mitigate this include the use of specific additives that can remove these hydrides. wikipedia.org

Tandem RCM/isomerization reactions catalyzed by ruthenium alkylidene complexes have also been explored. These one-pot sequences can lead to the formation of intermediates that are amenable to further functionalization, such as aldol (B89426) condensation reactions. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the outcome and achieving the desired product. For instance, second-generation Grubbs catalysts are known for their enhanced versatility. organic-chemistry.org

Hydroboration-Oxidation Reactions in Stereoselective Synthesis

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with high regio- and stereoselectivity. numberanalytics.comiitk.ac.in This method is particularly valuable for the synthesis of chiral compounds. iitk.ac.in The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond. numberanalytics.commasterorganicchemistry.com Furthermore, it is a stereospecific syn-addition, where the hydrogen and boron atoms add to the same face of the alkene, resulting in a cis stereochemistry. masterorganicchemistry.comlibretexts.org This level of control is crucial for establishing the desired stereochemistry in isochroman-4-ol precursors. The reaction typically involves the use of a borane (B79455) reagent, such as diborane (B8814927) (B₂H₆), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium. numberanalytics.com The mechanism proceeds through a trialkylborane intermediate, and the oxidation step occurs with retention of configuration. libretexts.org

Enzymatic Kinetic Resolution for Enantiomeric Purity (e.g., Lipase-Catalyzed Deacetylation)

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic mixture. taylorandfrancis.com Lipases are a class of enzymes widely used for this purpose due to their ability to selectively catalyze reactions on one enantiomer, leaving the other unreacted. nih.gov In the context of isochroman-4-ol synthesis, lipase-catalyzed deacetylation of a racemic acetate (B1210297) precursor can provide access to the enantiomerically pure alcohol. rsc.org For instance, lipases from Candida antarctica and Pseudomonas fluorescens have shown high enantioselectivity in the acylation of similar chroman-4-ol structures. researchgate.netmdpi.com The choice of lipase (B570770), solvent, and acyl donor are critical parameters that influence the efficiency and stereoselectivity of the resolution. mdpi.com For example, Candida antarctica lipase A (CLEA) has demonstrated excellent enantioselectivity in the resolution of related compounds. researchgate.net The less reactive enantiomer can be recovered with high enantiomeric purity, providing a route to both enantiomers of the target molecule. taylorandfrancis.com

Multi-step Organic Synthesis of Isochroman-4-amine (B116595) Hydrochloride and its Derivatives

The synthesis of Isochroman-4-amine hydrochloride from the isochroman-4-ol precursor typically involves a series of chemical transformations. These multi-step sequences are designed to introduce the amine functionality and convert it to the hydrochloride salt. researchgate.nettue.nl

Approaches via Mannich Reaction and Subsequent Reductions

The Mannich reaction is a three-component condensation that can be used to introduce an aminomethyl group. organic-chemistry.orgwikipedia.org In the synthesis of isochroman-4-amine derivatives, a variation of this reaction can be employed. A highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines, catalyzed by a secondary amine, can produce 4-aminoisochromanones with excellent cis-stereoselectivity. organic-chemistry.org Subsequent reduction of the ketone and any other necessary functional group transformations would lead to the desired isochroman-4-amine. The Mannich reaction is a valuable tool for introducing nitrogen-containing functional groups into molecules. nih.gov

Palladium-Catalyzed Coupling Reactions in Isochroman Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgresearchgate.net These reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig amination reactions, offer mild and versatile methods for constructing complex molecules. nobelprize.orglibretexts.orgnih.gov In the synthesis of isochroman frameworks, palladium catalysis can be employed in various ways. For example, a palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can yield 3-alkynylated isochroman-1-ones. organic-chemistry.org While not directly forming the 4-amino functionality, this demonstrates the utility of palladium catalysis in constructing the core isochroman ring, which can then be further functionalized.

Diazotization and Intramolecular Cyclization Routes

While specific details on the diazotization and intramolecular cyclization route for the direct synthesis of this compound are not extensively documented in the provided results, the synthesis of related isochroman and aminotetralone structures often involves such pathways. Generally, this would involve the formation of a diazonium salt from a suitable amino-substituted precursor, followed by an intramolecular cyclization to form the heterocyclic ring system. For instance, the synthesis of 4-aminoisochromanones has been achieved through a highly stereoselective one-pot intramolecular Mannich reaction. organic-chemistry.orgresearchgate.net This method, using 2-oxopropyl-2-formylbenzoates and anilines catalyzed by a secondary amine, yields 4-aminoisochromanones with two adjacent stereocenters in good yields and with high stereoselectivity. organic-chemistry.orgresearchgate.net Although not a direct diazotization route, it highlights the utility of intramolecular cyclization for creating the 4-amino-substituted isochroman core. Another related method involves the intramolecular cyclization of amino acid-derived diazoketones catalyzed by silica-supported perchloric acid to produce oxazinanones, demonstrating the versatility of diazoketone cyclizations in forming heterocyclic structures. researchgate.net

Synthesis of Isochroman-4-one (B1313559) Hybrids and Analogs

The isochroman-4-one skeleton is a common scaffold for the development of new therapeutic agents. Synthetic strategies often involve creating hybrid molecules by attaching other pharmacologically active moieties to the isochroman-4-one core.

Strategic Incorporation of N-benzyl pyridinium (B92312) Moieties

A series of novel 4-isochromanone compounds bearing an N-benzyl pyridinium moiety have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov The synthesis of these hybrids resulted in compounds with potent inhibitory activities against AChE. nih.gov One particular compound, 1q , demonstrated exceptionally strong anti-AChE activity with a very low IC50 value of 0.15 nM and high selectivity. nih.gov

Derivatization of Natural Products with Isochroman-4-one Skeletons

The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP, has served as a lead compound for generating new derivatives with enhanced biological activities. nih.govnih.gov By creating hybrids of (±)-XJP analogs with an arylpiperazine moiety, researchers have developed novel α1-adrenergic receptor antagonists with potential antihypertensive properties. nih.gov Several of these hybrid compounds exhibited significant in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov The most potent compound from this series, 6e , was shown to effectively lower blood pressure in spontaneously hypertensive rats. nih.gov

Coupling with Hydrogen Sulfide (B99878) (H2S)-Releasing Donors

To enhance the therapeutic potential of isochroman-4-one derivatives, they have been coupled with hydrogen sulfide (H2S)-releasing donors. nih.govmdpi.comnih.gov H2S is a gasotransmitter with known cardioprotective and vasorelaxant effects. nih.govmdpi.comnih.govfrontiersin.org A hybrid compound, 13-E , was synthesized by linking an analog of the natural product XJP with p-hydroxythiobenzamide (TBZ), an H2S donor. mdpi.comnih.gov This hybrid demonstrated excellent H2S-releasing capability and showed promise in protecting against cardiac hypertrophy both in vitro and in vivo. mdpi.comnih.gov Another series of novel H2S-releasing isochroman-4-one derivatives were synthesized by coupling (±)-XJP analogs with various H2S donors, leading to compounds with potent antihypertensive activity. nih.gov

Functionalization of this compound Ring System

Further modification of the isochroman ring system allows for the introduction of various functional groups, which can modulate the molecule's properties and biological activity.

Oxa-Pictet-Spengler Reactions for Isochroman Scaffold Construction

The Oxa-Pictet-Spengler reaction is a fundamental and versatile method for constructing the isochroman framework. researchgate.net This reaction involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone. wikipedia.org The process is an oxygen analog of the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinoline derivatives. wikipedia.org

The reaction typically proceeds under acidic conditions, which can be achieved using various catalysts. wikipedia.org Historically, strong acids like hydrogen chloride gas and Lewis acids such as zinc chloride, titanium tetrachloride, and aluminum chloride have been used, often requiring high temperatures and long reaction times. More contemporary methods have employed milder catalysts like p-toluenesulfonic acid and even iron(II) triflate (Fe(OTf)₂), which offers a more environmentally friendly and atom-economical approach. liv.ac.uk Fe(OTf)₂ has been shown to be an efficient catalyst for the cyclization of electron-rich β-arylethanols with various aldehydes, producing 1-substituted isochromans in high yields under mild conditions, with water as the only byproduct. liv.ac.uk Zeolites have also been explored as recoverable and reusable solid acid catalysts for this transformation.

The scope of the Oxa-Pictet-Spengler reaction is generally broad, but it is most effective with electron-rich β-phenylethanols. researchgate.net The reaction can be performed with both aldehydes and ketones (or their ketal derivatives) to yield 1-substituted and 1,1-disubstituted isochromans, respectively. researchgate.netliv.ac.uk The choice of catalyst and reaction conditions can be optimized to improve yields and reaction times. liv.ac.uk For instance, with Fe(OTf)₂, optimal conditions were found to be 1 mol% of the catalyst in toluene (B28343) at 70°C for 4 hours. liv.ac.uk

Table 1: Comparison of Catalysts for the Oxa-Pictet-Spengler Reaction

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Strong Acids (e.g., HCl, ZnCl₂, TiCl₄) | High temperatures, long reaction times (24-66 h) | Effective for a range of substrates | Harsh conditions, harmful and non-recoverable catalysts |

| p-Toluenesulfonic acid | Methanol (B129727), 4°C or 21°C (with oleic acid) | Milder conditions | Long reaction times (24-48 h for aldehydes, up to a week with oleic acid) |

| Fe(OTf)₂ | 1 mol%, toluene, 70°C, 4 h | Cheap, less-toxic, environmentally friendly, atom-economical, high yields | Primarily for electron-rich substrates |

| Zeolites (e.g., Ersorb-4) | Solid acid catalyst | Recoverable, reusable, environmentally friendly | May require specific zeolite types for optimal activity |

Specific Synthetic Pathways for Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for its potential applications, as different enantiomers often exhibit distinct biological activities. nih.gov Two primary strategies are employed to obtain enantiomerically pure forms: chiral resolution of a racemic mixture and asymmetric synthesis. wikipedia.orgnih.gov

Chiral Resolution

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thus avoiding the loss of material associated with resolution. youtube.com This can be achieved through various catalytic methods. researchgate.netresearchgate.net

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze key bond-forming reactions in an enantioselective manner. organic-chemistry.org For instance, a highly stereoselective one-pot intramolecular Mannich reaction using a secondary amine catalyst has been developed to produce 4-aminoisochromanones with excellent yields and enantioselectivities. organic-chemistry.org These intermediates can then be converted to the desired isochroman-4-amine.

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. nih.govrsc.orgnih.gov For example, rhodium and iridium catalysts with chiral ligands have been successfully employed in the asymmetric hydrogenation of enamines or the C-H insertion of carbenes to create chiral centers with high enantiomeric excess. rsc.orgyoutube.com A biomimetic approach using a Au(I)/chiral Sc(III) bimetallic catalytic system has been developed for the enantioselective synthesis of tetracyclic isochroman frameworks. nih.gov

Chemoenzymatic Synthesis: This approach combines chemical synthesis with biocatalysis. Enzymes, such as lipases or alcohol dehydrogenases, can be used to perform stereoselective transformations with high precision under mild conditions. nih.gov For example, an enzyme could be used for the kinetic resolution of a racemic intermediate or for the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine. nih.govresearchgate.net

Table 2: Asymmetric Synthesis Strategies for Chiral Isochromans

| Strategy | Catalyst/Reagent | Key Transformation | Advantages |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Intramolecular Mannich reaction | Metal-free, mild conditions, high stereoselectivity |

| Transition Metal Catalysis | Chiral Rhodium or Iridium complexes | Asymmetric hydrogenation, C-H insertion | High enantioselectivity, broad substrate scope |

| Biomimetic Catalysis | Au(I)/chiral Sc(III) bimetallic system | Asymmetric hetero-Diels-Alder reaction | Mimics natural biosynthetic pathways, mild conditions |

| Chemoenzymatic Synthesis | Enzymes (e.g., lipases, ADHs) | Kinetic resolution, asymmetric reduction | High selectivity, environmentally friendly |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds like this compound to minimize environmental impact and improve sustainability. nih.gov

Key areas of focus include:

Use of Greener Catalysts: Replacing hazardous and stoichiometric reagents with catalytic systems is a core principle. The use of iron catalysts, as seen in the Oxa-Pictet-Spengler reaction, is an example of employing a less toxic and more abundant metal. liv.ac.uk Zeolites also represent a green alternative as they are reusable solid acids.

Biocatalysis: The use of enzymes in synthesis is inherently green. nih.govunito.it Biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for hazardous organic solvents. unito.it Enzymes also offer high chemo-, regio-, and stereoselectivity, which can simplify synthetic routes by reducing the need for protecting groups. nih.gov The development of engineered imine reductases (IREDs) and reductive aminases (RedAms) provides a direct and green method for the asymmetric synthesis of chiral amines. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic reactions, such as the iron-catalyzed Oxa-Pictet-Spengler which produces only water as a byproduct, are highly atom-economical. liv.ac.uk

Safer Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water, or to conduct reactions in solvent-free conditions. unito.itresearchgate.net

Scale-Up Considerations and Process Optimization in this compound Manufacturing

Translating a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. nih.gov

Key Considerations for Scale-Up:

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be precisely controlled. Exothermic reactions, in particular, require efficient heat management to prevent runaway reactions. azom.com

Catalyst Selection and Loading: The chosen catalyst must be robust, active, and ideally, recyclable to be economically viable on a large scale. The optimal catalyst loading needs to be determined to balance reaction rate and cost.

Downstream Processing: Purification of the final product is a critical step. The development of efficient and scalable purification methods, such as crystallization, is essential to achieve the high purity required for pharmaceutical applications.

Process Analytical Technology (PAT): The implementation of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring of the reaction. azom.com This enables better process control, ensures consistent product quality, and can help to optimize reaction conditions dynamically. azom.com

Equipment: The choice of reactor is important. Continuous flow reactors can offer advantages over traditional batch reactors in terms of safety, heat transfer, and process control, especially for highly exothermic or hazardous reactions. nih.gov

A patent for the synthesis of isochroman derivatives with herbicidal activity highlights some of these considerations, including the protection and selective deprotection of functional groups and the use of specific reagents for large-scale preparation. google.com

Structure Activity Relationship Sar Studies of Isochroman 4 Amine Hydrochloride Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isochroman (B46142) derivatives is highly dependent on the nature and position of substituents on the core structure. SAR analysis is a critical tool for optimizing these compounds for desired therapeutic effects. nih.gov

A notable example involves a series of isochroman-4-one (B1313559) hybrids designed as antihypertensive agents. nih.gov In this study, researchers synthesized hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product with moderate antihypertensive activity, and an arylpiperazine moiety, which is a known pharmacophore for α1-adrenergic receptor antagonists. nih.gov The resulting derivatives showed that substituents on the arylpiperazine ring significantly influenced their vasodilatory potency and α1-adrenergic receptor antagonistic activity. For instance, compounds with specific substitutions on the phenyl ring of the piperazine (B1678402) moiety, such as methoxy (B1213986) or fluoro groups, exhibited potent activity. nih.gov The most potent compound from this series, 6e , which featured a 2-methoxyphenyl group, significantly lowered blood pressure in spontaneously hypertensive rats, demonstrating activity comparable to the established drug naftopidil. nih.gov

This highlights a clear SAR trend where the electronic and steric properties of the substituent on the arylpiperazine ring are crucial for potent α1-adrenergic receptor blockade.

Another study focused on isochromanylpenicillins, where the isochroman moiety was attached to 6-aminopenicillanic acid. nih.gov The antibacterial activity of these new penicillins against various bacteria was compared to benzylpenicillin, indicating that the structure of the isochroman substituent plays a role in determining the antibacterial spectrum and potency. nih.gov Research on other heterocyclic compounds reinforces the principle that the position of a substituent can dramatically alter biological activity. For example, in thiosemicarbazide (B42300) derivatives, moving a substituent from one position to another resulted in significant changes in antibacterial efficacy, with ortho-isomers sometimes showing a five-fold increase in activity compared to meta or para isomers. mdpi.com This underscores the critical importance of substituent placement in optimizing the biological potential of molecules like isochroman-4-amine (B116595) derivatives. mdpi.com

Table 1: Impact of Arylpiperazine Substituent on α1-Adrenergic Receptor Antagonism in Isochroman-4-one Hybrids Data conceptually derived from findings in Bioorganic & Medicinal Chemistry, 2019, 27(13), 2764-2770. nih.gov

| Compound ID | Substituent (R) on Arylpiperazine | Relative α1-Adrenergic Receptor Antagonistic Activity |

|---|---|---|

| 6c | 2-Fluorophenyl | Potent |

| 6e | 2-Methoxyphenyl | Most Potent |

| 6f | 3-Methoxyphenyl | Potent |

| 6g | 4-Fluorophenyl | Potent |

| 6h | 4-Methoxyphenyl | Potent |

| 6m | 2,3-Dimethylphenyl | Potent |

| 6q | Naphthyl | Potent |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry plays a crucial role in the pharmacological action of drugs, as biological systems like receptors and enzymes are chiral. nih.govnih.gov Enantiomers of a chiral drug can exhibit significant differences in potency, pharmacokinetic profiles, and pharmacological effects. nih.govresearchgate.net One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects. researchgate.net

For isochroman derivatives, which often contain chiral centers, their three-dimensional structure is a key determinant of their interaction with biological targets. nih.gov The specific spatial arrangement of atoms in one stereoisomer can allow for a precise fit with a receptor binding site, while its mirror image cannot bind as effectively. nih.gov

In studies of conformationally restrained analogs of catecholamines, such as 1-(aminomethyl)-dihydroxyisochromans, the stereostructure was directly compared with biopharmacological properties. nih.gov This comparison allowed for a more detailed understanding of the steric requirements for activating different adrenoceptor subtypes. nih.gov The distinct pharmacological profiles of different stereoisomers of these isochroman derivatives underscore the importance of stereochemistry in their efficacy. All the pharmacological activity may reside in a single enantiomer. nih.gov Therefore, the development of single-enantiomer drugs is often pursued to create more selective pharmacological profiles and improve therapeutic outcomes. nih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of isochroman derivatives has been used to understand the spatial relationship between key functional groups and how this arrangement correlates with receptor activation. nih.gov

Isochroman derivatives have been synthesized as semi-rigid analogs of more flexible molecules like the neurotransmitters norepinephrine (B1679862) and isoproterenol. nih.gov This conformational restriction helps to "lock" the molecule into a specific shape, providing valuable information about the bioactive conformation required for receptor binding. nih.gov

A detailed study using 1H NMR spectrometry and theoretical calculations was performed on 1-(aminomethyl)-dihydroxyisochromans. nih.gov The results indicated that the key functional groups—the aryl moiety, the amine nitrogen, and the benzylic ethereal oxygen—were held in a spatial relationship that corresponds to the preferred, active conformation of norepinephrine and isoproterenol. nih.gov By comparing the well-defined stereostructures of these rigid isochroman analogs with their measured activity at α1, α2, β1, and β2 adrenoceptors, researchers were able to refine models of the receptor binding sites. nih.gov For instance, this approach helped to further define the steric requirements for the activation of α2 adrenoceptors and identified potential steric hindrance areas on β-adrenergic receptors. nih.gov

Exploration of Isochroman-4-amine Hydrochloride as a Bioisostere in Drug Design

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired properties of a drug candidate. nih.gov This can improve potency, selectivity, or pharmacokinetic parameters. nih.gov

The isochroman scaffold itself can be considered a bioisostere. Specifically, it has been used as a conformationally restrained bioisostere for the flexible side chain of sympathomimetic catecholamines like norepinephrine. nih.gov By incorporating the key pharmacophoric elements of catecholamines (the aromatic ring, the benzylic hydroxyl group, and the amine) into the more rigid isochroman framework, researchers can study the optimal spatial arrangement of these groups for receptor interaction. This approach provides insight into the receptor-bound conformation of the endogenous, flexible ligands. nih.gov The use of such rigid scaffolds is a powerful tool in drug design to probe the topology of receptor binding sites and to design new ligands with improved properties. nih.gov

Pharmacophore Modeling for this compound Analogs

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to exert a specific biological activity. nih.gov Studies on isochroman derivatives have been instrumental in developing and refining pharmacophore models for various receptors.

By studying semi-rigid isochroman analogs of catecholamines, researchers have proposed three-dimensional molecular models that describe the steric requirements for the direct activation of α1, α2, β1, and β2 adrenoceptors. nih.gov The defined conformations of active isochroman derivatives, such as 1-(aminomethyl)-6,7-dihydroxyisochroman and 1-(aminomethyl)-5,6-dihydroxyisochroman, were compared to their biological activities from in vitro radioligand binding assays and functional tests. nih.gov

This comparison allowed for a detailed mapping of the pharmacophore for each receptor subtype. For example, the analysis helped to further define the model for α2-adrenoceptor activation. nih.gov Furthermore, superimposing the isochroman structures onto the proposed pharmacophore model for β-adrenergic receptors helped identify a region that might cause steric clashes, thus hindering the binding of certain analog structures. nih.gov Such pharmacophore models are invaluable for the rational design of new, more potent, and selective ligands.

Biological Activities and Pharmacological Applications of Isochroman 4 Amine Hydrochloride Derivatives

Neuropharmacological Activities

Derivatives of isochroman-4-amine (B116595) hydrochloride have been the subject of extensive research, demonstrating notable activities that suggest their potential as therapeutic agents for neurological disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Reduced levels of acetylcholine are a hallmark of Alzheimer's, leading to cognitive deficits. nih.gov Isochroman (B46142) derivatives have emerged as potent inhibitors of these enzymes.

Advanced research has shown that the efficacy of cholinesterase inhibitors can be enhanced if they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.com This dual-binding mechanism not only blocks the breakdown of acetylcholine at the CAS but also interferes with the role of the PAS in the aggregation of amyloid-β (Aβ) peptides, a key pathological feature of Alzheimer's disease. nih.govirbbarcelona.org

A series of novel isochroman-4-one (B1313559) derivatives were designed and synthesized from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one. mdpi.comnih.gov Among these, one compound, [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], demonstrated potent inhibitory activity against AChE. mdpi.comnih.gov Molecular modeling and kinetic studies confirmed that this compound acts as a dual-binding inhibitor, interacting with both the CAS and PAS of acetylcholinesterase. mdpi.comnih.gov Similarly, other studies have focused on designing MTDLs (multi-target-directed ligands) that can simultaneously bind to both sites on the cholinesterase enzymes. mdpi.comnih.gov

Kinetic analyses are crucial for understanding how inhibitors interact with their target enzymes. nih.govresearchgate.net These studies can determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). semanticscholar.orgnih.gov

For isochroman derivatives and related compounds, kinetic studies have provided valuable insights. For instance, a kinetic investigation of a potent isochroman-4-one derivative revealed it to be a dual-binding inhibitor. mdpi.com In another study, new 4-aminoquinoline (B48711) derivatives containing a hydroxamic acid terminal were synthesized, and enzyme kinetic analysis showed that one of the most active compounds, 7r , acted as a mixed-type inhibitor of AChE. nih.gov The IC50 values for the best inhibitors from this series against AChE and BuChE were found to be superior to the reference drug rivastigmine. nih.gov

Below is a table summarizing the inhibitory activities of selected 4-aminoquinoline derivatives.

| Compound | Target Enzyme | IC50 (μM) |

| 7r | AChE | 0.41 |

| 7f | BuChE | 1.06 |

| Rivastigmine | AChE | 5.26 |

| Rivastigmine | BuChE | 2.02 |

| Data sourced from a study on 4-aminoquinoline derivatives. nih.gov |

Potential in Alzheimer's Disease Therapy

The multifaceted nature of Alzheimer's disease necessitates the development of multi-target-directed ligands that can address various pathological aspects of the disease simultaneously. mdpi.comnih.gov Isochroman-4-amine hydrochloride derivatives show promise in this area due to their combined anticholinesterase, anti-amyloid, and neuroprotective properties.

The aggregation of amyloid-β (Aβ) peptides into toxic plaques is a central event in the pathogenesis of Alzheimer's disease. researchgate.netnih.gov Therefore, inhibiting this aggregation process is a key therapeutic strategy. researchgate.netnih.gov

Certain isochroman-4-one derivatives have demonstrated a moderate ability to inhibit the self-aggregation of Aβ peptides. mdpi.comnih.gov The dual-binding capability of these compounds at the peripheral anionic site (PAS) of AChE is believed to contribute to this effect, as the PAS is implicated in promoting Aβ aggregation. nih.gov Other research has also highlighted the potential of various small molecules, such as berbamine (B205283) hydrochloride (BBMH), to effectively inhibit Aβ aggregation and reduce its associated cytotoxicity. researchgate.netnih.gov

Protecting neurons from damage and death is a critical goal in treating neurodegenerative diseases. nih.gov Oxidative stress is a major contributor to neuronal injury in conditions like Alzheimer's disease. nih.gov

Studies have shown that certain isochroman derivatives possess neuroprotective properties. One optically active isochroman-2H-chromene conjugate, JE-133, was found to have a superior neuroprotective effect against oxidative injury in SH-SY5Y neuroblastoma cells and primary cortical neurons. nih.gov Furthermore, assessments of novel isochroman-4-one derivatives indicated low cytotoxicity in neural cells. mdpi.comnih.gov Similarly, other amine-containing compounds have been shown to protect neurons from ischemic injury and reduce apoptosis and inflammation. nih.gov Cytotoxicity assays on new 4-aminoquinoline derivatives also demonstrated good safety profiles, suggesting their potential for further development. nih.govresearchgate.net

Norepinephrine (B1679862) Transporter (NET) Interactions and Radioligand Development

Currently, there is a lack of specific studies in the published scientific literature detailing the interactions of this compound derivatives with the norepinephrine transporter (NET) or their development as radioligands for NET imaging. The development of radioligands for NET, such as (S,S)-18F-FMeNER-D2, is a crucial area of research for visualizing and quantifying these transporters in the human brain using techniques like Positron Emission Tomography (PET). nih.gov Such tools are vital for understanding the role of NET in various psychiatric disorders and for assessing the target engagement of new drugs. nih.gov Future research may explore the potential of the isochroman-4-amine scaffold in this context.

Cardiovascular Activities

Derivatives of the related compound, isochroman-4-one, have demonstrated a wide array of cardiovascular activities, suggesting that isochroman-based compounds could be a promising source of new cardiovascular agents.

Antihypertensive Effects

Derivatives of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (referred to as XJP) have been systematically explored for their potential to lower blood pressure. nih.govnih.gov By creating hybrid molecules that combine the isochroman-4-one core with other pharmacologically active moieties, researchers have developed potent antihypertensive agents. nih.govnih.gov

For instance, a series of hybrids bearing an N-substituted isopropanolamine group were synthesized and evaluated. One of the most promising compounds from this series, compound IIId , demonstrated a significant reduction in both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with a decrease of over 40%. nih.gov This effect was notably stronger than that of the parent compounds, XJP and its analogue XJP-B. nih.gov

In another study, hybrids of XJP incorporating an arylpiperazine moiety, a key feature of the known α1-adrenergic receptor antagonist naftopidil, were designed. nih.gov The most effective of these, compound 6e , was found to significantly lower systolic and diastolic blood pressure in SHRs, with a potency comparable to naftopidil. nih.gov A key advantage observed with compound 6e was its lack of effect on the basal heart rate, indicating a potentially favorable safety profile. nih.gov

Adrenergic Receptor Antagonism (e.g., β1-adrenoceptor and α1-adrenergic receptor)

The antihypertensive effects of isochroman-4-one derivatives are closely linked to their ability to block adrenergic receptors, which are key regulators of cardiovascular function.

β1-adrenoceptor Antagonism: The series of isochroman-4-one hybrids bearing an N-substituted isopropanolamine moiety were specifically evaluated for their β1-adrenoceptor blocking activity. nih.gov Compound IIId from this series exhibited a potent blocking effect on the β1-adrenoceptor, with a potency that was comparable to the well-established β-blocker, propranolol. nih.gov

α1-adrenergic Receptor Antagonism: The design of isochroman-4-one hybrids incorporating an arylpiperazine group was predicated on targeting the α1-adrenergic receptor. nih.gov The resulting compounds, including 6c, 6e, 6f, 6g, 6h, 6m, and 6q , were found to possess potent α1-adrenergic receptor antagonistic activity. nih.gov This mechanism is a well-established strategy for inducing vasodilation and lowering blood pressure. nih.gov

Vasodilation Efficacy

The ability to relax blood vessels is a direct contributor to the antihypertensive effects of many cardiovascular drugs. The isochroman-4-one derivatives that demonstrated α1-adrenergic receptor antagonism also showed significant vasodilation in in vitro assays. nih.gov Specifically, compounds 6c, 6e, 6f, 6g, 6h, 6m, and 6q were highlighted for their potent vasodilation capabilities. nih.gov This effect is a direct consequence of their ability to block α1-adrenergic receptors on vascular smooth muscle, leading to relaxation and a decrease in peripheral resistance. nih.govnih.gov

Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H2S) Releasing Properties

To enhance the therapeutic potential of the isochroman-4-one scaffold, researchers have created hybrid molecules capable of releasing gasotransmitters like nitric oxide (NO) and hydrogen sulfide (H2S), both of which have vasodilatory and cardioprotective properties.

Nitric Oxide (NO) Releasing Properties: A series of novel NO-releasing derivatives of (±)-XJP and its analogue (±)-XJP-B were synthesized. Several of these compounds, namely Ia, Id, IIIb, and IIIe , demonstrated significant NO release. In studies with spontaneously hypertensive rats, compounds Ia, IIIb, and IIIe produced a nearly 40% reduction in blood pressure, an effect superior to the parent compounds and comparable to the ACE inhibitor captopril.

Hydrogen Sulfide (H2S) Releasing Properties: A hybrid compound, 13-E , was created by linking a p-hydroxythiobenzamide (an H2S-releasing donor) to an analogue of XJP. This compound showed an excellent ability to generate H2S.

Cardioprotective Potential (e.g., against Cardiomyocyte Hypertrophy)

Beyond blood pressure regulation, isochroman-based compounds have shown promise in protecting the heart muscle itself. Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a major risk factor for heart failure. nih.gov

The H2S-releasing hybrid 13-E was found to be effective in preventing phenylephrine-induced cardiac hypertrophy in isolated neonatal rat ventricular cardiomyocytes. nih.govnih.gov In in vivo studies, compound 13-E was also able to reduce cardiac hypertrophy induced by transverse aortic constriction (TAC), a surgical model that mimics pressure overload on the heart. nih.govnih.gov Furthermore, it was observed to alleviate cardiac interstitial fibrosis and help restore cardiac function. nih.govnih.gov Transcriptomic analysis suggested that the cardioprotective effects of 13-E may be mediated through the regulation of the AMPK signaling pathway and influences on fatty acid metabolism. nih.govnih.gov

Retinoid X Receptor (RXR) Agonism and Selectivity

Derivatives of the isochroman core structure have been investigated for their ability to act as agonists for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.

Research into novel analogs of potent RXR agonists has revealed that the incorporation of an isochroman ring can lead to significant modulation of RXRα activation. elsevierpure.comnih.gov In a study focused on the synthesis and characterization of new rexinoids, several isochroman-containing analogs of bexarotene (B63655) and other compounds were developed. elsevierpure.comnih.gov These analogs were found to be potent agonists of RXR. elsevierpure.comnih.gov The isochroman group itself did not appear to significantly diminish the agonistic activity towards RXR on its own. elsevierpure.com The potency of these isochroman analogs in activating RXRα was demonstrated to be comparable or even superior to the parent compounds in some cases. elsevierpure.comnih.gov

A key aspect of developing RXR agonists for therapeutic use is their selectivity over the Retinoic Acid Receptor (RAR), as cross-reactivity can lead to unwanted side effects. Studies on isochroman-based rexinoids have shown a favorable profile in this regard. Many of the synthesized isochroman analogs displayed reduced activity against RAR, indicating a higher selectivity for RXR. elsevierpure.comnih.gov This selectivity is a crucial characteristic, as it suggests a potential for more targeted therapeutic effects with a lower likelihood of off-target effects associated with RAR activation. elsevierpure.com

The agonistic activity of isochroman derivatives on RXR has been linked to anti-proliferative effects in cancer models. Specifically, isochroman analogs of known rexinoids have demonstrated improved anti-proliferative characteristics in leukemia cell lines when compared to the parent compounds. elsevierpure.comnih.gov The ability of these compounds to induce apoptosis and inhibit the proliferation of cancer cells highlights their potential as leads for the development of novel anti-cancer agents. elsevierpure.com The EC50 and IC50 values for these analogs were established in a KMT2A-MLLT3 leukemia cell line, providing quantitative measures of their anti-proliferative potency. nih.gov

Table 1: Biological Activity of Select Isochroman-Containing Rexinoid Analogs

| Compound/Analog | Target Receptor | Activity | Cell Line | Observed Effect | Reference |

| Isochroman analog of CD3254 | RXR | Agonist | KMT2A-MLLT3 Leukemia | Anti-proliferative | elsevierpure.comnih.gov |

| Isochroman-analogs of NEt-TMN | RXR | Potent Agonist | KMT2A-MLLT3 Leukemia | Increased RXR selectivity, improved anti-proliferative characteristics | elsevierpure.comnih.gov |

| Isochroman Bexarotene Analog | RXR | Agonist | - | Maintained RXR activity | elsevierpure.com |

This table presents a summary of findings for isochroman analogs, not this compound directly.

Antioxidant and Anti-inflammatory Activities

Beyond their interaction with nuclear receptors, isochroman derivatives have also been explored for their antioxidant and anti-inflammatory potential. researchgate.netnih.gov These activities are often attributed to the core isochroman structure and the nature of its substituents. nih.gov

Isochroman derivatives, particularly those synthesized from natural phenols like hydroxytyrosol (B1673988) found in olive oil, have shown significant antioxidant activity. nih.govresearchgate.net The primary mechanism behind this activity is their ability to act as radical scavengers. nih.gov The presence of hydroxyl groups on the aromatic ring of the isochroman structure is crucial for this activity. nih.gov Computational studies using density functional theory (DFT) on synthetic isochroman-derivatives of hydroxytyrosol have helped to elucidate the free-radical scavenging properties, indicating that the process is thermodynamically favorable. researchgate.net

The antioxidant capacity of isochroman derivatives is intricately linked to their physicochemical properties, such as lipophilicity and the presence of o-diphenolic groups. nih.gov A study on isochroman-derivatives of hydroxytyrosol found that their antioxidant activity was related to lipophilicity, with a direct relationship observed in brain homogenates and an inverse relationship in bulk oils, a phenomenon consistent with the "polar paradox". nih.govresearchgate.net Furthermore, the presence of free o-diphenolic groups was found to be a positive determinant of antioxidant activity in oil-based systems. nih.gov The reducing and radical-scavenging activities were also shown to be related to the number of free hydroxyl moieties on the isochroman structure. nih.gov

Table 2: Antioxidant Profile of Isochroman Derivatives of Hydroxytyrosol

| Derivative | Assay | Key Finding | Reference |

| HT-isochromans | Rancimat test (bulk oils) | Antioxidant activity inversely related to lipophilicity; positively influenced by free o-diphenolic groups. | nih.govresearchgate.net |

| HT-isochromans | Malondialdehyde (MDA) levels (brain homogenates) | Antioxidant activity directly related to lipophilicity. | nih.govresearchgate.net |

| HT-isochromans | FRAP, ABTS, ORAC assays | Reducing and radical-scavenging activities related to the number of free hydroxyl groups. | nih.gov |

This table summarizes findings for isochroman derivatives of hydroxytyrosol, not this compound.

Other Reported Biological Activities (e.g., Platelet Aggregation Inhibition)

While the primary pharmacological investigations into this compound and its derivatives have concentrated on their cardiovascular and neuroprotective effects, the broader class of isochroman and structurally related isoquinoline (B145761) alkaloids has been explored for other potential therapeutic applications. Among these, the inhibition of platelet aggregation is a noteworthy area of interest, suggesting a potential, though not yet directly studied, activity for this compound derivatives.

Platelet aggregation is a critical process in hemostasis, but its abnormal activation can lead to the formation of thrombi, contributing to cardiovascular diseases such as myocardial infarction and stroke. Consequently, the discovery of novel antiplatelet agents is a significant focus of pharmaceutical research. Although direct studies on the antiplatelet activity of this compound are not available in the current scientific literature, research on structurally similar compounds provides a basis for potential investigation.

Studies on isoquinoline alkaloids, which share a nitrogen-containing heterocyclic structure fused to a benzene (B151609) ring, analogous to the isochroman framework, have demonstrated notable antiplatelet effects. For instance, certain isoquinoline alkaloids have been shown to inhibit platelet aggregation induced by various agonists. nih.gov Papaverine and bulbocapnine, two well-known isoquinoline alkaloids, have been identified as potent inhibitors of platelet aggregation. nih.gov Their mechanism of action is thought to involve the inhibition of pathways that lead to platelet activation and aggregation. nih.gov

Furthermore, compounds containing the chroman scaffold, a core component of the isochroman structure, have also been investigated for their effects on platelet function. For example, certain derivatives of 4-methylcoumarin, which contains a benzopyran-2-one structure, have been found to inhibit platelet aggregation. mdpi.com

Given these findings in structurally related compound classes, it is plausible that this compound derivatives could exhibit similar inhibitory effects on platelet aggregation. The presence of the isochroman nucleus, combined with various possible substitutions on the amine and the aromatic ring, could lead to compounds with significant antiplatelet activity. However, without direct experimental evidence, this remains a hypothesis that warrants future investigation. The exploration of this compound derivatives as potential antiplatelet agents could open new avenues for their therapeutic application in the prevention and treatment of thrombotic diseases.

Table of Research Findings on Platelet Aggregation Inhibition by Structurally Related Compounds

| Compound Class | Specific Compound | Inducer of Aggregation | Observed Effect | Reference |

| Isoquinoline Alkaloids | Papaverine | Arachidonic Acid, Collagen | Potent inhibition of platelet aggregation. | nih.gov |

| Isoquinoline Alkaloids | Bulbocapnine | Arachidonic Acid, Collagen | Potent inhibition of platelet aggregation, acting at the level of thromboxane (B8750289) receptors. | nih.gov |

| 4-Methylcoumarins | Various derivatives | Not specified | Inhibition of platelet aggregation. | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of Isochroman-4-amine (B116595) Hydrochloride Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is frequently used to predict the binding mode of a small molecule ligand, such as Isochroman-4-amine hydrochloride, to the active site of a target protein, like acetylcholinesterase (AChE). nih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. rsc.org

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov It possesses a complex active site located at the bottom of a deep, narrow gorge, approximately 20 Å long. nih.gov This active site is comprised of two main regions: the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govembopress.org

Catalytic Active Site (CAS): Located at the base of the gorge, the CAS contains the catalytic triad (B1167595) of amino acids (Ser203, His447, and Glu334 in humans) responsible for the hydrolysis of acetylcholine. researchgate.netnih.gov An anionic subsite, primarily involving residues like Trp86 and Tyr337, is responsible for binding the quaternary ammonium (B1175870) group of acetylcholine. nih.gov A docking simulation of this compound would investigate whether its amine group or other features can form favorable interactions, such as hydrogen bonds or electrostatic interactions, with the residues of the CAS.

Peripheral Anionic Site (PAS): Situated near the entrance of the active site gorge, the PAS is composed of several aromatic residues, including Tyr72, Tyr124, Trp286, and Tyr341 in human AChE. embopress.orgmdpi.com The PAS is believed to initially trap acetylcholine before it proceeds to the catalytic site. mdpi.com It also serves as a binding site for various inhibitors. nih.gov Molecular docking would explore the potential for this compound to bind to the PAS, potentially through π-π stacking or cation-π interactions between its aromatic ring system and the aromatic residues of the PAS.

A crucial outcome of molecular docking simulations is the identification of specific amino acid residues that are key for the ligand's binding affinity and selectivity. researchgate.net By analyzing the docked pose of this compound within the AChE active site, one could generate a detailed map of its interactions. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The amine group and the ether oxygen of the isochroman (B46142) core are potential sites for hydrogen bonding.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the benzene (B151609) ring) and hydrophobic amino acid residues.

Electrostatic and Cation-π Interactions: The protonated amine group could interact with negatively charged residues (like Asp74) or the electron-rich faces of aromatic rings (like Trp86 or Trp286). mdpi.com

An illustrative table of potential interactions, as would be derived from a docking study, is presented below.

Table 1: Illustrative Molecular Docking Interactions of this compound with Key AChE Residues

| Interaction Type | Potential Interacting Residue (Human AChE) | Ligand Moiety Involved | Binding Site |

| Hydrogen Bond | Ser203, Tyr124 | Amine Group (NH3+) | CAS / PAS |

| Cation-π Interaction | Trp86, Tyr337 | Amine Group (NH3+) interacting with aromatic ring | CAS |

| π-π Stacking | Trp286, Tyr341 | Isochroman Aromatic Ring | PAS |

| Hydrophobic Interaction | Phe338, Phe295 | Isochroman Bicyclic Structure | PAS / Acyl Pocket |

| Electrostatic (Anionic) | Asp74 | Amine Group (NH3+) | PAS |

Note: This table is for illustrative purposes only and represents the types of data a molecular docking simulation would aim to provide. The specific residues and interactions would depend on the actual results of the computational study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. researchgate.net

For a series of Isochroman-4-amine derivatives, a QSAR study would involve calculating various descriptors, such as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons in the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, shape indices) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic arrangement and branching of the molecule.

Once a statistically significant QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized analogs of this compound, helping to prioritize the synthesis of the most promising candidates. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Modeling for a Hypothetical Series of Isochroman Derivatives

| Descriptor Category | Specific Descriptor | Typical Influence on Activity (Illustrative) |

| Hydrophobicity | LogP (Octanol-Water Partition Coeff.) | May show a parabolic relationship; optimal hydrophobicity is often required. |

| Electronic | Dipole Moment | Can influence polar interactions with the receptor. |

| Steric | Molecular Weight | Increased weight may enhance binding but can negatively impact pharmacokinetics. |

| Topological | Number of Rotatable Bonds | Affects conformational flexibility; lower numbers can be favorable for binding. |

| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to molecular reactivity and stability. nih.gov |

Note: This table provides examples of descriptors and their potential relevance in a QSAR study. The actual importance of each descriptor is determined through statistical analysis of a specific dataset.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.netnih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. nih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. juniperpublishers.com For drugs targeting the CNS, the ability to cross the BBB is essential. In silico models predict BBB penetration based on physicochemical properties. Key factors influencing passive diffusion across the BBB include:

Lipophilicity: A moderate degree of lipid solubility is generally required. nih.gov

Molecular Weight: Smaller molecules (typically < 400-500 Da) tend to cross the BBB more easily. juniperpublishers.commdpi.com

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable for BBB penetration. nih.gov

Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability.

Computational models would calculate these properties for this compound to predict its likelihood of entering the CNS.

Predicting oral bioavailability is crucial for orally administered drugs. Human intestinal absorption is a key component of this, and it is often modeled in vitro using the Caco-2 cell line. nih.gov Caco-2 cells are human colon adenocarcinoma cells that, when cultured as a monolayer, differentiate to form tight junctions and express transporters similar to the human small intestine epithelium. nih.govnih.gov

The permeability of a compound across the Caco-2 monolayer is measured as an apparent permeability coefficient (Papp). nih.gov In silico models can predict this Papp value based on the molecule's structural features. A high predicted Papp value for this compound would suggest good potential for human intestinal absorption. researchgate.net

Table 3: Illustrative In Silico Pharmacokinetic Predictions for this compound

| Pharmacokinetic Parameter | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | < 250 g/mol | Favorable for both BBB penetration and oral absorption. juniperpublishers.com |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, which is often optimal for balancing solubility and membrane permeability. nih.gov |

| Polar Surface Area (PSA) | < 70 Ų | Suggests good potential for BBB penetration. |

| BBB Penetration Prediction | High | The compound is predicted to cross the blood-brain barrier. |

| Caco-2 Permeability (Papp) | > 10 x 10⁻⁶ cm/s | Indicates high intestinal permeability, suggesting good oral absorption potential. nih.gov |

| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gastrointestinal tract. |

Note: The values in this table are hypothetical and for illustrative purposes. They represent the type of output generated by in silico ADME prediction software.

Conformational Analysis using Computational Methods

Direct computational studies detailing the conformational landscape of this compound are not present in the surveyed literature. However, studies on other substituted isochroman derivatives provide valuable insights into the likely conformation of the heterocyclic ring.

Research on various isochroman derivatives has consistently shown that the isochroman moiety adopts a half-chair conformation . nih.gov This conformation is a common feature for this class of bicyclic ethers, as it relieves the steric and torsional strain inherent in a planar ring system. In this arrangement, some substituents can occupy pseudo-axial or pseudo-equatorial positions. The specific preference for the amine group at the C4 position in this compound would require dedicated computational energy calculations, which are currently unavailable.

For instance, a study on methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and methyl [4-(2,5-dimethoxyphenyl)-8-methoxyisochroman-3-yl]acetate confirmed the half-chair conformation of the isochroman ring. nih.gov In these examples, the relative orientation of substituents (trans or cis) was found to influence whether they adopted axial or equatorial-like positions. nih.gov Similarly, X-ray crystallography of 4-aminoisochromanones, which share the core isochroman structure, has confirmed a cis-configuration for the substituents. organic-chemistry.org

A full conformational analysis of this compound would involve rotating the amine group and mapping the potential energy surface to identify the most stable conformers. Such an analysis would typically employ methods like molecular mechanics or quantum mechanical calculations to determine the relative energies of different spatial arrangements.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No specific Density Functional Theory (DFT) calculations detailing the electronic structure of this compound have been reported in the public domain. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and molecular electrostatic potential.

In the absence of direct studies, the expected electronic properties can be inferred from general knowledge of the constituent functional groups. The isochroman ring system contains an ether oxygen and a benzene ring, while the amine group at the C4 position introduces a nitrogen atom with a lone pair of electrons. The hydrochloride salt form indicates that the amine group is protonated.

A theoretical DFT study would typically provide the following information:

Optimized Geometry: Calculation of the lowest energy structure, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution and identify electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge delocalization and intramolecular interactions.

While DFT studies have been conducted on other amine-containing heterocyclic compounds, the specific results of such analyses for this compound remain to be determined through future research. nih.govresearchgate.netresearchgate.net

Analytical and Spectroscopic Characterization in Research of Isochroman 4 Amine Hydrochloride

Chromatographic Techniques for Purity and Quantitative Analysis.wu.ac.thwu.ac.th

Chromatographic methods are fundamental in determining the purity and quantifying the amount of Isochroman-4-amine (B116595) hydrochloride. wu.ac.thwu.ac.th These techniques separate the compound from any impurities or by-products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.wu.ac.thwu.ac.th

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Isochroman-4-amine hydrochloride. wu.ac.thwu.ac.th Developing and validating a specific HPLC method ensures accurate and reliable results. wu.ac.th

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of polar molecules like this compound. nih.gov In this method, a non-polar stationary phase is used with a polar mobile phase. For compounds that are highly polar and thus have poor retention on traditional C18 columns, alternative stationary phases or mobile phase additives may be necessary to achieve adequate separation. sigmaaldrich.com The inherent polarity of amines can present a challenge in RP-HPLC, often requiring derivatization or the use of ion-pairing reagents to improve retention and achieve robust, reproducible methods. sigmaaldrich.com

The selection of an appropriate column and the optimization of the mobile phase are critical for achieving a successful separation.

Column Selection: The choice of HPLC column depends on the physicochemical properties of this compound. A variety of stationary phases are available, each offering different retention characteristics. sigmaaldrich.com

C18 Columns: These are a common starting point for reverse-phase chromatography, offering high hydrophobicity. oonops.eu

Pentafluorophenyl (PFP) Phases: These have emerged as a powerful alternative to C18 phases, often providing different selectivity, especially for aromatic and polar compounds. chromatographyonline.com

Ethylene Bridged Hybrid (BEH) Columns: These are known for their stability across a wide pH range, which can be advantageous for method development with amine-containing compounds.

Mobile Phase Optimization: The composition of the mobile phase significantly influences the retention and separation of this compound.

Solvent Composition: Typically, a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. sielc.com Adjusting the ratio of the organic solvent to water controls the retention time of the analyte. oonops.eu

pH: The pH of the mobile phase is a critical parameter when analyzing amines. Controlling the pH can alter the ionization state of the amine group, thereby affecting its retention on the column.

Additives: Additives such as triethylamine (B128534) or formic acid are often included in the mobile phase to improve peak shape and reduce tailing, which can be common with amine-containing compounds. jpsionline.com

Below is a table summarizing potential starting conditions for HPLC method development for this compound.

| Parameter | Typical Starting Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | General purpose reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Provides good separation for many polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp | 25 °C | Standard ambient temperature. |

| Injection Volume | 5 µL | Typical injection volume for analytical scale. |

| Detection | UV at 254 nm or 265 nm | Common wavelengths for aromatic compounds. wu.ac.thhplc.eu |

UV-Visible detectors are widely used in HPLC to quantify compounds that absorb light in the ultraviolet or visible range. shimadzu.com A standard UV detector measures absorbance at one or two pre-selected wavelengths. shimadzu.com

A Photo-Diode Array (PDA) or Diode Array Detector (DAD) offers a significant advantage by simultaneously measuring the absorbance across a wide range of wavelengths. hitachi-hightech.comscioninstruments.com This provides a complete UV-Vis spectrum of the eluting peaks. scioninstruments.com This spectral information is invaluable for:

Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, it's possible to determine if it consists of a single compound or co-eluting impurities. shimadzu.com

Compound Identification: The obtained spectrum can be compared to that of a known standard for more confident identification. shimadzu.com

Method Development: It allows for the selection of the optimal detection wavelength for maximum sensitivity.

The following table illustrates the differences between UV-Visible and PDA detectors.

| Feature | UV-Visible Detector | Photo-Diode Array (PDA) Detector |

| Wavelength Detection | One or two discrete wavelengths. shimadzu.com | A wide range of wavelengths simultaneously. hitachi-hightech.com |

| Data Output | Chromatogram (absorbance vs. time). | Chromatogram and UV-Vis spectrum for each point. scioninstruments.com |

| Peak Purity Analysis | Not directly possible. | Yes, by spectral comparison across the peak. shimadzu.com |

| Compound Identification | Based on retention time only. | Based on retention time and spectral matching. shimadzu.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring.researchgate.netthieme.de